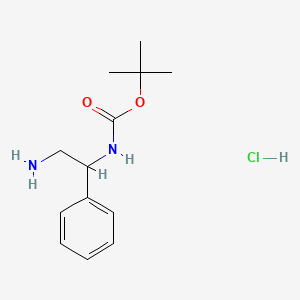

2-(Boc-amino)-2-phenylethylamine Hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

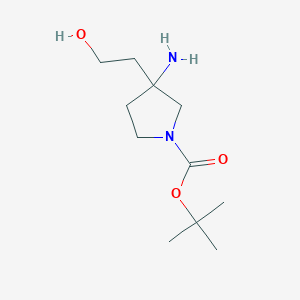

2-(Boc-amino)-2-phenylethylamine Hydrochloride is a chemical compound that is often used in various organic syntheses . The Boc (tert-butyl carbamate) group is a common protecting group for amines, which is stable towards most nucleophiles and bases . This compound can be used to introduce the amine functional group for the surface functionalization of cross-linked polymer films by thiol-ene click chemistry reactions .

Synthesis Analysis

The synthesis of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The Boc group can be cleaved by mild acidolysis .

Molecular Structure Analysis

The 3D structure of Boc-compounds was determined by X-ray crystallography . Evidence for strong interaction of their acyl and Boc-substituents with nitrogen was noticed .

Chemical Reactions Analysis

The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . Boc-protected amines are cleaved under anhydrous acidic conditions with the production of tert-butyl cations .

Applications De Recherche Scientifique

Peptide Synthesis

The Boc group in tert-butyl N-(2-amino-1-phenylethyl)carbamate;hydrochloride is commonly used for the protection of amino functions in peptide synthesis . This compound allows for the selective deprotection of amino groups under mild acidic conditions, which is crucial for synthesizing peptides with complex structures. The Boc protection strategy is particularly valuable in solid-phase peptide synthesis, where it provides stability during the coupling of amino acids and prevents unwanted side reactions.

Pharmaceutical Intermediates

This compound serves as an intermediate in the synthesis of pharmaceuticals, such as the fifth-generation cephalosporin antibiotic ceftolozane . The protected amino group facilitates multiple synthetic steps, including amination and reduction, without undergoing undesired reactions. This highlights the compound’s role in streamlining the production of antibiotics that are effective against resistant bacterial strains.

Green Chemistry

In line with the principles of green chemistry, tert-butyl N-(2-amino-1-phenylethyl)carbamate;hydrochloride can be used for Boc protection of amines in catalyst and solvent-free media . This approach minimizes the environmental impact by avoiding the use of hazardous solvents and reducing waste, making the synthesis process more eco-friendly and sustainable.

Organic Synthesis

As an intermediate in organic synthesis, this compound is utilized in the preparation of various organic compounds, especially polypeptides . Its ability to introduce protected amino groups into molecules is essential for constructing complex organic structures, which can have applications ranging from materials science to biotechnology.

Propriétés

IUPAC Name |

tert-butyl N-(2-amino-1-phenylethyl)carbamate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2.ClH/c1-13(2,3)17-12(16)15-11(9-14)10-7-5-4-6-8-10;/h4-8,11H,9,14H2,1-3H3,(H,15,16);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNGDOFMYIHYSAU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CN)C1=CC=CC=C1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.77 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Boc-amino)-2-phenylethylamine Hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

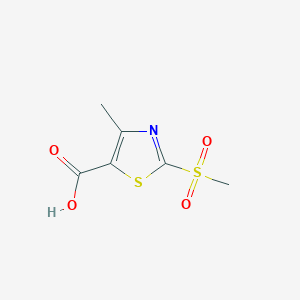

![6-Bromo-1-methylimidazo[1,5-a]pyridine](/img/structure/B1380405.png)

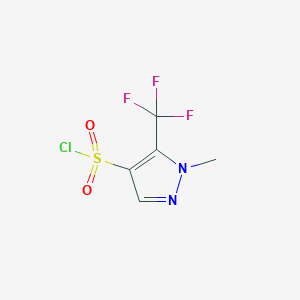

![1-Bromoimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1380409.png)